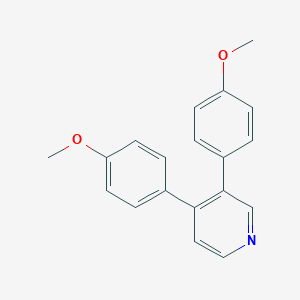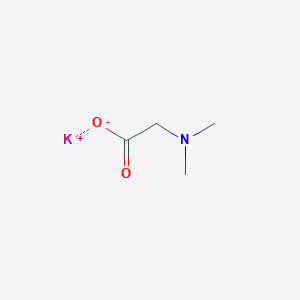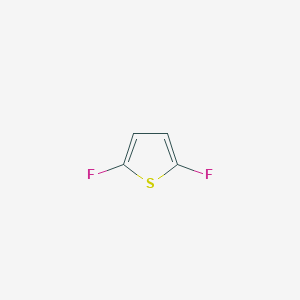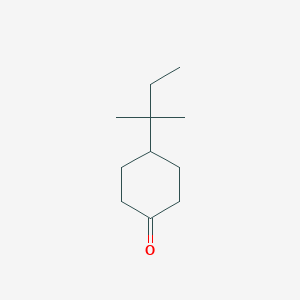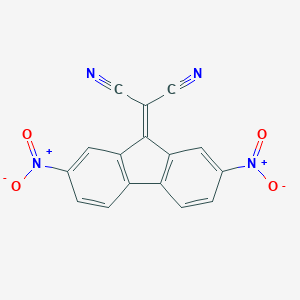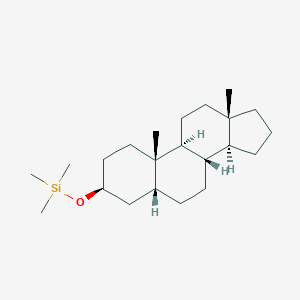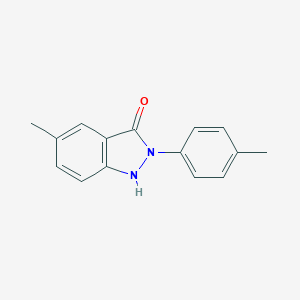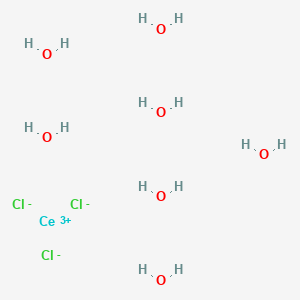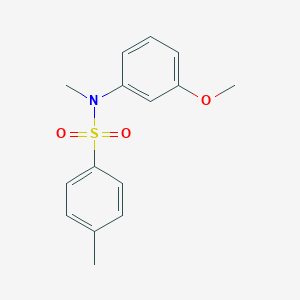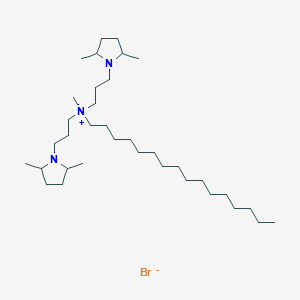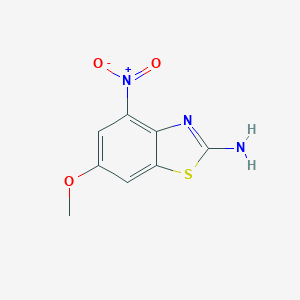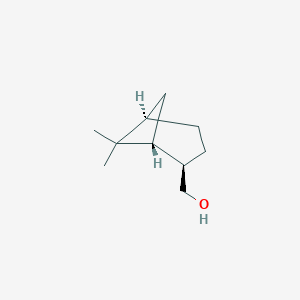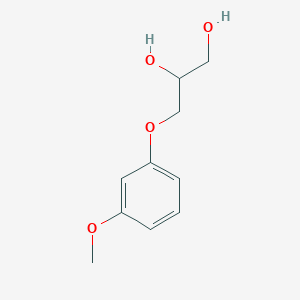
1,2-Propanediol, 3-(m-methoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-(m-methoxyphenoxy)-, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is particularly useful in studying the role of β2-adrenergic receptors in various diseases and conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It is also used in the development and testing of new drugs that target β2-adrenergic receptors.
Wirkmechanismus
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 selectively blocks the activation of β2-adrenergic receptors by competing with the endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the downstream signaling pathways that are activated by β2-adrenergic receptor activation, including the cyclic adenosine monophosphate (cAMP) pathway. The inhibition of β2-adrenergic receptor activation by 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 can have various physiological and biochemical effects depending on the tissue or organ being studied.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 are largely dependent on the tissue or organ being studied. In the respiratory system, 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 has been shown to inhibit the relaxation of airway smooth muscle induced by β2-adrenergic receptor activation, which is a key mechanism in the treatment of asthma and COPD. In the cardiovascular system, 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 has been shown to decrease heart rate and contractility, which can be beneficial in the treatment of heart failure. In addition, 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 has been shown to have anti-inflammatory effects in various tissues, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 is a useful tool in scientific research due to its high selectivity for β2-adrenergic receptors and its ability to block the downstream signaling pathways activated by β2-adrenergic receptor activation. However, it is important to note that 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 is not a perfect antagonist and may have off-target effects in certain tissues or at high concentrations. In addition, the use of 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 in in vivo experiments can be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are many potential future directions for research involving 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551. One area of interest is the development of new drugs that target β2-adrenergic receptors with greater selectivity and efficacy than 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551. Another area of interest is the study of the role of β2-adrenergic receptors in various diseases and conditions, including cancer, diabetes, and obesity. Finally, there is potential for the use of 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 in combination with other drugs to achieve synergistic effects in the treatment of various diseases.
Synthesemethoden
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 can be synthesized through a multistep process involving the reaction of 3-(m-methoxyphenoxy)propanol with 4-bromo-2-methylphenol, followed by a series of chemical reactions to form the final product. The purity and quality of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
17131-51-0 |
|---|---|
Produktname |
1,2-Propanediol, 3-(m-methoxyphenoxy)- |
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(3-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
PVXJBKOQPCPILX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CO)O |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



